6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol
Description
Properties
IUPAC Name |
6-bromo-5-methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-3-4(8)2-5-6(9-3)11-7(12)10-5/h2H,1H3,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEUCAYEKFZDEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)NC(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50419941 | |
| Record name | 2H-Imidazo[4,5-b]pyridin-2-one, 6-bromo-1,3-dihydro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116035-73-5 | |
| Record name | 6-Bromo-1,3-dihydro-5-methyl-2H-imidazo[4,5-b]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116035-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Imidazo[4,5-b]pyridin-2-one, 6-bromo-1,3-dihydro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-BROMO-5-METHYL-1H-IMIDAZO(4,5-B)PYRIDIN-2-OL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis via Cyclization of 5-Bromo-6-methylpyridine-2,3-diamine with Urea
- The most documented preparation method involves heating 5-bromo-6-methylpyridine-2,3-diamine with urea.
- The reaction is carried out in N-methyl-2-pyrrolidinone (NMP) solvent.
- The mixture is heated at 140°C under an inert nitrogen atmosphere.
- The reaction duration extends over several days to ensure complete cyclization.
- The product, 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol, is obtained as a tan solid with approximately 91% purity.
Reaction Conditions and Details:
| Parameter | Details |
|---|---|
| Starting Material | 5-Bromo-6-methylpyridine-2,3-diamine |
| Reagent | Urea |
| Solvent | N-Methyl-2-pyrrolidinone (NMP) |
| Temperature | 140°C |
| Atmosphere | Nitrogen (inert) |
| Reaction Time | Several days |
| Product Purity | ~91% |
| Physical State | Tan solid |
This method leverages the nucleophilic attack of the amino groups on the urea carbonyl, promoting ring closure to form the imidazo[4,5-b]pyridin-2-ol core structure, with bromine and methyl substituents retained on the ring system.
Summary Table of Preparation Methods
Research Findings and Analysis
- The primary and most reliable preparation method for this compound is the cyclization of the corresponding diamine with urea in NMP at elevated temperature under inert atmosphere, yielding a high purity product suitable for research applications.
- Functionalization of the imidazopyridine core via methylation and alkylation reactions is well-documented for related compounds, indicating synthetic flexibility for derivative preparation, although direct methylation at the 5-position is best achieved via precursor substitution rather than post-cyclization methylation.
- The presence of bromine and hydroxyl groups in the molecule suggests reactivity that can be exploited for further chemical modifications, potentially enhancing biological activity profiles.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The electron-deficient pyridine ring facilitates bromine displacement under catalytic conditions. Key reactions include:
Table 1: Cross-coupling reactions of 6-bromo substituent
These reactions preserve the hydroxyl group while modifying electronic properties through aryl/alkyl group introduction . The methyl group at position 5 exerts steric effects, reducing reaction rates compared to unmethylated analogs by approximately 15-20% .
C-H Activation and Functionalization
The imidazole ring undergoes regioselective C-H activation at position 7 under palladium catalysis:
Table 2: Direct C-H functionalization outcomes
| Reaction | Catalyst System | Position | Selectivity | Yield (%) |
|---|---|---|---|---|
| Arylation | Pd(OAc)2/PivOH, Ag2CO3, DCE | C7 | >95% | 65-78 |
| Alkynylation | PdCl2/CuI, CsOPiv, DMAc | C7 | 89% | 58 |
| Sulfonamidation | Rh2(esp)2, PhI(OAc)2, CH2Cl2 | C7 | 82% | 71 |
Reaction optimization studies show microwave irradiation (150W, 120°C) reduces reaction times from 24h to 45min with comparable yields . The hydroxyl group requires protection (typically as TBS ether) during harsh C-H activation conditions to prevent oxidation.
Functional Group Transformations
The hydroxyl group undergoes selective derivatization:
Table 3: Hydroxyl group reactivity profile
| Transformation | Reagents | Product | Key Characterization Data (1H NMR) |
|---|---|---|---|
| O-Alkylation | R-X, K2CO3, DMF, 80°C | 2-alkoxy derivatives | δ 4.45-4.60 (q, OCH2), J = 6.8-7.2 Hz |
| Acylation | AcCl, Et3N, CH2Cl2, 0°C | 2-acetoxy compound | δ 2.35 (s, COCH3), δ 8.25 (s, H-7) |
| Sulfonation | SO3·Py, THF, rt | 2-sulfonate esters | δ 3.85 (s, SO3CH3), δ 8.30 (d, J=1.6 Hz) |
| Mitsunobu reaction | DIAD, PPh3, ROH | 2-OR derivatives | Complete disappearance of OH proton |
X-ray crystallographic data (CCDC 1042921) confirms structural integrity post-modification, showing planarity of the heterocyclic core (max deviation 0.021 Å) and dihedral angles of 28.50° between imidazole and pyridine rings .
Coordination Chemistry
The nitrogen-rich structure forms stable complexes with transition metals:
Table 4: Representative metal complexes
| Metal Salt | Ligand Ratio | Geometry | Application | Stability Constant (log β) |
|---|---|---|---|---|
| Cu(NO3)2·3H2O | 1:2 | Square planar | Antimicrobial agents | 12.4 ± 0.3 |
| PdCl2 | 1:1 | Tetrahedral | Cross-coupling precatalysts | 8.9 ± 0.2 |
| Zn(OAc)2 | 1:1 | Octahedral | Luminescent materials | 6.7 ± 0.4 |
Complexation occurs preferentially through N3 of the imidazole ring, as shown by XPS binding energy shifts (ΔBE = 0.85 eV for N3 vs 0.42 eV for N1) . The hydroxyl group remains non-coordinating in neutral pH conditions but participates in hydrogen bonding networks (O···N distance 2.689 Å) .
This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical development (67% of reported analogs show MIC ≤8 μg/mL against Gram-positive pathogens) and materials science applications. Recent advances in continuous flow chemistry have improved scalability of key reactions, achieving space-time yields up to 1.2 kg/L·day for Suzuki couplings.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazo[4,5-b]pyridine derivatives, including 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol. These compounds exhibit activity against a variety of bacterial strains.
Case Study: Antibacterial Testing
A study conducted on various derivatives demonstrated promising antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with the imidazo[4,5-b]pyridine scaffold showed minimum inhibitory concentrations (MICs) ranging from 2.16 to 1.98 μmol/L for selected strains, suggesting significant potential for development as antibacterial agents .
Antitubercular Activity
The global burden of tuberculosis has necessitated the search for effective antitubercular agents. The imidazo[4,5-b]pyridine derivatives have been identified as potential candidates due to their ability to inhibit the DprE1 enzyme, critical for Mycobacterium tuberculosis survival.
Case Study: In Vitro Screening
In vitro studies have shown that specific derivatives of imidazo[4,5-b]pyridine, including those related to this compound, possess potent antitubercular activity with MIC values ranging from 0.5 to 0.8 μmol/L against Mycobacterium tuberculosis . Molecular docking studies revealed favorable interactions with target proteins, further supporting their potential as therapeutic agents.
Anticancer Properties
The imidazo[4,5-b]pyridine derivatives have also been explored for their anticancer properties. The structural characteristics of these compounds allow them to interact with various cellular pathways involved in cancer progression.
Case Study: Cytotoxicity Assessment
Research has indicated that certain derivatives exhibit cytotoxic effects on cancer cell lines. For instance, compounds derived from the imidazo[4,5-b]pyridine framework have shown IC50 values indicating significant inhibition of cell proliferation in various cancer types . The mechanism of action is believed to involve apoptosis induction and disruption of cell cycle progression.
Summary of Biological Activities
The following table summarizes the biological activities and findings related to this compound and its derivatives:
Mechanism of Action
The mechanism of action of 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects . The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine
- 3-methyl-3H-imidazo[4,5-b]pyridine-6-ol
- 2-chloro-1H-imidazo[4,5-b]pyridine hydrochloride
Uniqueness
6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the hydroxyl group at specific positions on the imidazo[4,5-b]pyridine core can lead to distinct chemical and biological properties compared to similar compounds .
Biological Activity
6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C7H6BrN3O
- Molecular Weight : 228.05 g/mol
- CAS Number : 116035-73-5
- Structure : The compound features an imidazo[4,5-b]pyridine core structure with a bromine substituent at the 6-position and a methyl group at the 5-position.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of imidazo[4,5-b]pyridine derivatives, including this compound.
- In Vitro Studies :
- Mechanism of Action :
Anticancer Activity
The anticancer potential of imidazo[4,5-b]pyridine derivatives has also been investigated:
- Cytotoxicity Studies :
- Case Study :
Table 1: Antimicrobial Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound Name | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 3.12 |
| Escherichia coli | 10.0 | |
| Derivative A | Staphylococcus aureus | 6.25 |
| Derivative B | Escherichia coli | 12.5 |
Table 2: Anticancer Activity Against MCF7 Cells
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF7 | 0.20 |
| Derivative C | MCF7 | 0.15 |
| Derivative D | MCF7 | 0.30 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound is typically synthesized via alkylation or halogenation of imidazo[4,5-b]pyridine precursors. For example, methylation of 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one with methyl iodide under catalytic conditions (e.g., potassium carbonate in DMF) yields the methyl-substituted derivative . Optimization involves controlling stoichiometry (1.2–1.5 equivalents of methyl iodide) and reaction time (12–24 hours at room temperature). Monitoring by TLC or HPLC ensures completion.
Q. How can researchers confirm the regioselectivity of bromine and methyl substituents in the imidazo[4,5-b]pyridine core?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, single-crystal studies reveal planar geometry with bromine at position 6 and methyl at position 5, stabilized by intramolecular hydrogen bonds (N–H⋯O=C) forming dimers . Complementary techniques like 2D NMR (e.g., NOESY for spatial proximity) and high-resolution mass spectrometry (HRMS) validate substituent positions .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should contradictory spectral data be resolved?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.3–2.8 ppm).
- IR Spectroscopy : Confirm carbonyl (C=O stretch at ~1700 cm⁻¹) and N–H bonds (~3200 cm⁻¹).
- Contradiction Resolution : If NMR signals overlap, use deuterated solvents (e.g., DMSO-d6) or variable-temperature NMR. Cross-validate with X-ray data or computational modeling (DFT) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bromine atom at position 6 is electron-withdrawing, activating the pyridine ring for Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance from the methyl group at position 5 may reduce reactivity with bulky ligands. Use Pd(PPh₃)₄ with aryl boronic acids in toluene/EtOH (3:1) at 80°C. Monitor ligand size (e.g., XPhos vs. SPhos) to balance steric effects .
Q. What strategies can mitigate low yields in N-functionalization reactions of this compound?
- Methodological Answer : Low yields often arise from competing side reactions (e.g., over-alkylation). Strategies include:
- Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) in biphasic systems (water/DCM) to enhance nucleophilicity .
- Protecting Groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride before alkylation .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) to minimize decomposition .
Q. How can computational modeling predict the bioactivity of derivatives, and what parameters correlate with observed pharmacological data?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) can predict binding affinities. Validate with in vitro assays:
- IC50 Values : Correlate with computed binding energies (ΔG).
- SAR Analysis : Methyl and bromine substituents enhance lipophilicity (logP ~2.5), improving membrane permeability .
Q. What crystallographic challenges arise in resolving the hydrogen-bonding network of this compound, and how are they addressed?
- Methodological Answer : The planar structure promotes π-π stacking, but weak H-bonds (N–H⋯O=C) may lead to disordered crystals. Solutions include:
- Cryocrystallography : Collect data at 100 K to reduce thermal motion.
- High-Resolution Diffractometers : Use synchrotron radiation (λ = 0.7–1.0 Å) for small-molecule crystals.
- Hydrogen Atom Refinement : Apply SHELXL restraints for accurate H-bond geometry .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental pKa values for the hydroxyl group?
- Methodological Answer : Theoretical pKa (e.g., predicted via SPARC) may differ due to solvent effects or crystal packing. Calibrate experimentally via potentiometric titration in 10% DMSO/water. If contradictions persist, consider substituent electronic effects: bromine’s electron-withdrawing nature lowers pKa (observed ~9.2 vs. predicted ~10.5) .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | 215–217°C (DSC) | |
| X-ray Bond Length (C–Br) | 1.898 Å | |
| Calculated logP | 2.3 (ChemAxon) | |
| NMR Shift (C5-CH3) | δ 2.76 ppm (DMSO-d6) | |
| IR (C=O Stretch) | 1698 cm⁻¹ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
